

Filibuvir resistance mutations M423T I482L V494A clinical significance

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Compound Focus: Filibuvir

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Resistance Mutations: Significance & Quantitative Data

The table below summarizes the key resistance mutations for **filibuvir**, their clinical and in vitro significance, and impact on viral fitness.

Mutation	Location/Binding Site	Resistance Level (Fold-Change in EC ₅₀)	Clinical & In Vitro Evidence	Impact on Replicative Capacity
M423T/V/I	Thumb II Pocket [1]	High (706 to >2,202-fold) [1]	Primary pathway selected in patients and in vitro replicon studies [1] [2].	Reduced in vitro; reversion to wild-type observed post-therapy [1].
I482L	Thumb II Pocket [3]	Moderate to High (significantly affects VX-222; also a filibuvir resistance pathway) [3]	Selected in replicon studies; also a baseline polymorphism in some strains [3] [4].	Data is less comprehensive for filibuvir specifically.

Mutation	Location/Binding Site	Resistance Level (Fold-Change in EC ₅₀)	Clinical & In Vitro Evidence	Impact on Replicative Capacity
V494A/I	Thumb II Pocket [1]	Confers reduced susceptibility [1]	Detected in a small number of patients at baseline or end of therapy [1].	Data is less comprehensive for filibuvir specifically.
Other Mutations (e.g., L419I/M/S, M426A/L/T/V, R422K)	Thumb II Pocket [1]	Confers reduced susceptibility [1]	Rare but clinically relevant alternative resistance pathways [1].	Varies by specific mutation.

Experimental Protocols for Resistance Studies

Here are detailed methodologies for key experiments used to characterize **filibuvir** resistance, as cited in the literature.

Protocol 1: Site-Directed Mutagenesis and Phenotypic Resistance Testing in a Replicon System

This protocol is based on methods used to confirm that mutations like M423T mediate phenotypic resistance [1].

- **Objective:** To introduce specific mutations into an HCV replicon and determine the resulting change in susceptibility to **filibuvir** (EC₅₀) and replicative capacity.
- **Materials:**
 - Parental HCV subgenomic replicon vector (e.g., genotype 1b Con1 strain BB7M4hRLuc.ribo-Sbf.Pac) [1].
 - QuikChange II Mutagenesis Kit (or equivalent) [1].
 - Huh7.5 cell line [1] [3].
 - T7 Megascript Transcription Kit [1].
 - **Filibuvir** compound [3].

- **Method Details:**

- **Introduce Mutation:** Use site-directed mutagenesis to introduce the desired point mutation (e.g., M423T) into the NS5B gene of the replicon vector. Confirm all constructs by nucleotide sequencing [1].
- **Produce RNA:** Linearize the plasmid DNA and use an in vitro transcription kit to generate replicon RNA. Assess RNA quality via spectrophotometry and gel electrophoresis [1].
- **Electroporation:** Electroporate 10 µg of replicon RNA into 5×10^6 Huh7.5 cells using an electroporator (e.g., Amaxa Nucleofector II). After recovery, seed the cells into 96-well plates [1].
- **Dose-Response Assay:** 24 hours post-seeding, add **filibuvir** to the cells in a range of concentrations (e.g., seven 3- or 10-fold dilutions). Incubate for 72 hours [1].
- **Replicative Capacity Assay:** Seed electroporated cells in the absence of compound. Harvest at 4 hours (to measure input) and 96 hours to measure replication [1].
- **Readout and Analysis:** Measure luciferase activity (e.g., Renilla luciferase). For the dose-response, calculate the EC_{50} (the concentration that inhibits 50% of viral replication) relative to the no-drug control. For replicative capacity, calculate the 96-hr/4-hr relative light unit (RLU) ratio compared to the wild-type replicon [1].

Protocol 2: Biochemical Enzyme Assay to Determine Mechanism of Inhibition

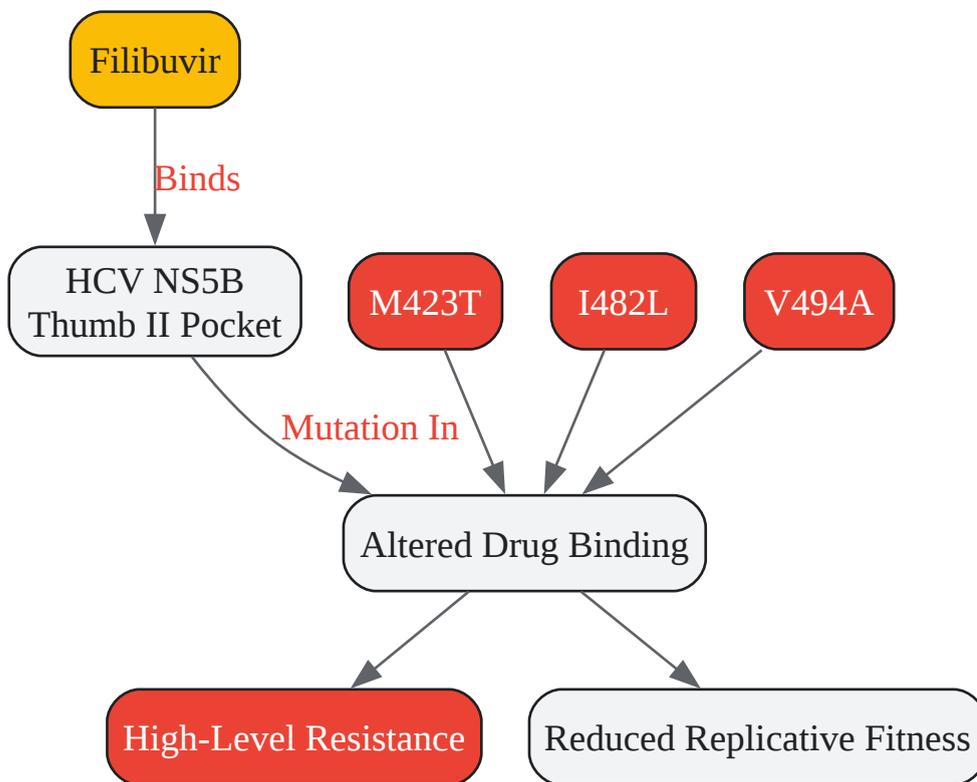
This protocol is used to study the mechanistic effects of inhibitors like **filibuvir** on the NS5B polymerase enzyme [3].

- **Objective:** To assess the inhibitory activity of **filibuvir** against wild-type and mutant NS5B polymerases in a cell-free system and to determine the binding affinity (Kd).
- **Materials:**
 - Purified recombinant WT and mutant (e.g., M423T) HCV NS5B polymerase [3].
 - RNA templates suitable for primer-dependent (e.g., polyrC/oligoG) and de novo-initiated RNA synthesis [3].
 - Radiolabeled or fluorescent nucleotides.
- **Method Details:**
 - **Enzyme Activity Assay:** Set up RNA synthesis reactions containing the purified NS5B, RNA template, NTPs, and reaction buffer. Add **filibuvir** in a dose-response manner. Incubate to allow RNA synthesis [3].
 - **Determine Mode of Inhibition:** Use different RNA templates to distinguish between inhibition of **de novo initiation** and **primer-dependent elongation**. Studies show **filibuvir** preferentially inhibits primer-dependent RNA synthesis [3].

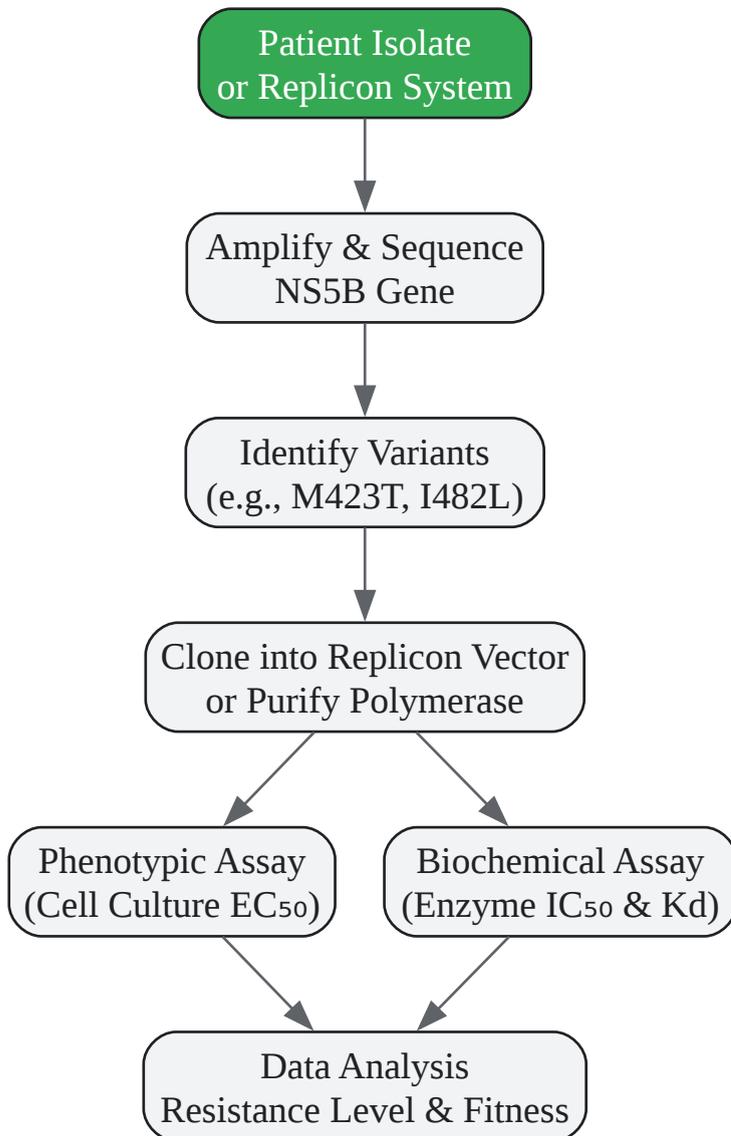
- **Binding Affinity (Kd) Measurement:** Use a method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the direct binding of **filibuvir** to the NS5B polymerase. This can directly show how a mutation like M423T reduces drug binding (e.g., a 250-fold loss in Kd) [3].
- **Analysis:** Quantify the synthesized RNA. Calculate the IC₅₀ (the concentration that inhibits 50% of enzyme activity) for different enzyme forms and RNA templates.

Visualizing Resistance Mechanisms and Workflows

The following diagrams illustrate the relationship between mutations and the experimental workflow for resistance studies.



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Frequently Asked Questions (FAQs)

Q1: Does the M423T mutation affect viral fitness? A1: Yes. Viral variants with M423T/V/I mutations demonstrate a **reduced replicative capacity in vitro** compared to the wild-type virus. This observation is consistent with clinical data showing that the majority of patients reverted to the wild-type M423 sequence after **filibuvir** therapy was stopped, indicating a fitness cost that makes the resistant variant less competitive in the absence of the drug [1].

Q2: Are filibuvir-resistant mutations present before treatment? A2: While the primary mutation M423 is rarely found in pre-treatment sequences, other resistance mutations, such as those at residues R422, M426, and V494, have been detected as **rare baseline polymorphisms** in a small number of patients. This suggests that these variants pre-exist at low frequencies in the viral quasispecies and can be selected under drug pressure [1] [4].

Q3: What is the clinical significance of these resistance mutations? A3: The selection of these mutations, particularly M423T, is associated with **virological breakthrough during therapy and treatment failure**. In a phase 2a trial, a majority of patients who did not achieve a rapid virological response (RVR) on **filibuvir** combination therapy had mutations at position 423 [2]. This underscores the importance of monitoring for these mutations during drug development.

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